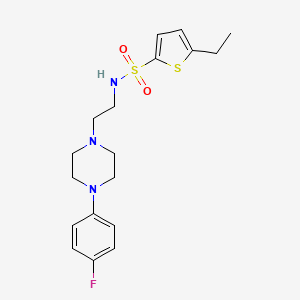![molecular formula C26H33N3O2 B2734848 1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 912896-26-5](/img/structure/B2734848.png)
1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a chemical compound with the molecular formula C26H33N3O2 and a molecular weight of 419.57 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCCCN1CC(CC1=O)c1nc2ccccc2n1CCCOc1cc(C)ccc1C . This notation provides a way to represent the structure using ASCII strings. The compound is a racemic mixture . Physical And Chemical Properties Analysis
The compound has a logP value of 5.5902, a logD value of 5.5901, and a logSw value of -5.308 . These values provide information about the compound’s solubility and distribution in different phases. It has 4 hydrogen bond acceptors and a polar surface area of 34.824 .科学的研究の応用
1. Chemical Reactions and Synthesis
1-Butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, as part of heterocyclic compounds, is involved in various chemical reactions. For instance, Acheson et al. (1979) explored the addition reactions of heterocyclic compounds, noting that dimethyl acetylenedicarboxylate with certain pyridines can yield tricyclic quinolizines, among other products (Acheson, Wallis, & Woollard, 1979). This demonstrates the compound's potential in synthesizing complex organic structures.
2. Photophysical Studies
The compound is also significant in photophysical studies. Seth et al. (2009) investigated the photophysics of a related molecule, LDS-698, in different solvents, including a room temperature ionic liquid containing a similar butyl-pyrrolidin structure (Seth et al., 2009). This type of research is crucial in understanding the behavior of such compounds under various conditions.
3. Synthesis of Novel Polymers
The chemical structure of 1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one contributes to the synthesis of novel polymers. Wang et al. (2006) demonstrated the synthesis of new polyimides using pyridine-bridged aromatic dianhydride and various diamines, highlighting the versatility of such structures in creating new polymeric materials (Wang et al., 2006).
4. Applications in Organic Synthesis
Additionally, the compound finds application in the broader field of organic synthesis. For instance, Roman (2013) used a ketonic Mannich base derived from a similar structure for various alkylation and ring closure reactions, contributing to a diverse library of compounds (Roman, 2013). This illustrates the compound's role in creating a wide range of organic molecules.
5. Development of Fluorescent Probes
It also plays a role in the development of fluorescent probes for biological and environmental applications. Wang et al. (2012) described a fluorescent probe design using a structure closely related to 1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, showcasing its potential in sensitive detection techniques (Wang et al., 2012).
6. Computational and Spectroscopic Studies
Furthermore, computational and spectroscopic studies of similar compounds reveal insights into their electronic structures and excited states. For example, Salassa et al. (2008) conducted such studies on Re(CO)3Cl complexes containing N,N-bidentate ligands, contributing to the understanding of charge transfer and dual emission in these compounds (Salassa et al., 2008).
特性
IUPAC Name |
1-butyl-4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-4-5-13-28-18-21(17-25(28)30)26-27-22-9-6-7-10-23(22)29(26)14-8-15-31-24-16-19(2)11-12-20(24)3/h6-7,9-12,16,21H,4-5,8,13-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHLHDIVVDTPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2734765.png)
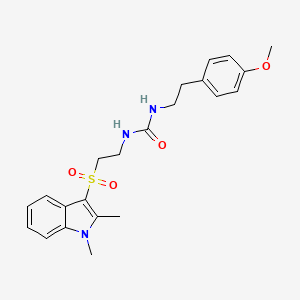
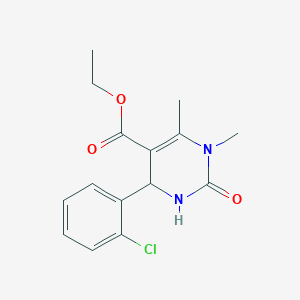
![[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B2734770.png)
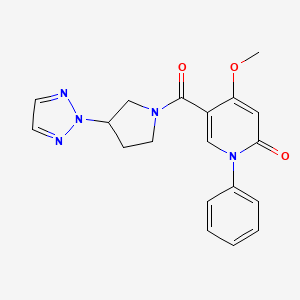
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2734777.png)
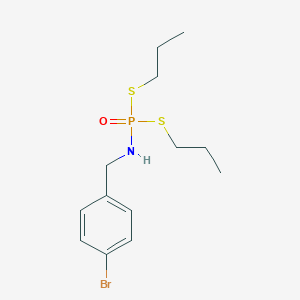
![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2734780.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)
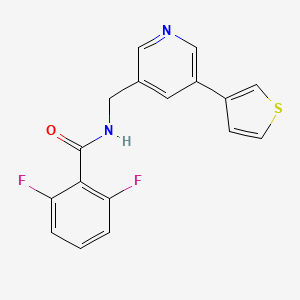
![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)
![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)
